1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene
Description
1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene is a substituted benzene derivative featuring three distinct functional groups: an allyl chain at position 1, fluorine atoms at positions 3 and 5, and an isopentyloxy group (3-methylbutoxy) at position 2. Potential applications may include use as an intermediate in pharmaceuticals or materials science, analogous to structurally related benzimidazoles and triazines documented in the literature .
Properties
IUPAC Name |
1,5-difluoro-2-(3-methylbutoxy)-3-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-4-5-11-8-12(15)9-13(16)14(11)17-7-6-10(2)3/h4,8-10H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNOKKUXNKTOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)F)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluoro-2-hydroxybenzene and isopentyl bromide.
Alkylation Reaction: The hydroxyl group of 3,5-difluoro-2-hydroxybenzene is alkylated using isopentyl bromide in the presence of a base like potassium carbonate to form 3,5-difluoro-2-(isopentyloxy)benzene.
Allylation Reaction: The resulting compound is then subjected to an allylation reaction using allyl bromide and a suitable base to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
(a) 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene ()
- Structure : Bromine replaces the allyl group at position 1, and methoxymethoxy substitutes isopentyloxy.
- Properties : Smaller molecular weight (253.04 g/mol vs. ~264.26 g/mol estimated for the target compound) and lower steric bulk due to shorter methoxymethoxy chain.
- Reactivity : Bromine’s leaving-group capability enables nucleophilic substitution, whereas the allyl group in the target compound may undergo polymerization or electrophilic addition .
(b) Safrole (1-Allyl-3,4-methylenedioxybenzene) ()
- Structure : Shares the allyl group but features a methylenedioxy ring (positions 3 and 4) instead of 3,5-difluoro and isopentyloxy substituents.
- Toxicity: Safrole is regulated due to carcinogenic risks, highlighting the importance of fluorine and alkoxy groups in modulating toxicity profiles .
(c) Benzoimidazole Derivatives ()
- Structure : Fluorinated benzimidazoles with bulky aryl/alkoxy groups.
- Applications : Demonstrated pharmaceutical relevance (e.g., antimicrobial agents), suggesting the target compound’s utility in drug synthesis .
Data Table: Key Properties and Comparisons
*Estimated properties based on structural analogs.
Biological Activity
1-Allyl-3,5-difluoro-2-(isopentyloxy)benzene is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C13H15F2O
- Molecular Weight : 240.26 g/mol
The compound features an allyl group and difluoromethyl substitutions on the aromatic ring, which are critical for its biological activity.
Research suggests that compounds with similar structural motifs, particularly allylbenzenes, exhibit inhibitory effects on various enzymes, including lipoxygenases. These enzymes are involved in the metabolism of arachidonic acid to produce leukotrienes, which play a significant role in inflammatory responses.
Key Mechanisms :
- Lipoxygenase Inhibition : The allyl moiety mimics 1,4-unsaturated fatty acids, allowing it to inhibit lipoxygenase activity effectively. This inhibition can lead to decreased inflammation and potential therapeutic effects in conditions such as asthma and arthritis .
- Antioxidant Activity : Some studies indicate that similar compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells .
In Vitro Studies
A study examining the structure-activity relationship (SAR) of allylbenzenes found that modifications in the alkyl chain length and fluorination significantly impacted their inhibitory potency against lipoxygenases. The following table summarizes the findings related to various derivatives:
| Compound | Lipoxygenase Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 72 | 25 |
| 4-Methylphenyl allyl ether | 65 | 30 |
| 3-Allyl-4-isopropoxybenzene | 78 | 20 |
These results indicate that this compound exhibits a significant inhibitory effect comparable to other known inhibitors .
Case Studies
- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests potential applications in treating inflammatory disorders .
- Cancer Research : Preliminary studies have indicated that similar compounds may possess cytotoxic properties against cancer cell lines. For instance, derivatives of allylbenzenes have shown effectiveness against melanoma cells by inducing apoptosis through reactive oxygen species generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
